molecular formula C22H20ClN3O6 B2800447 2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-chlorophenyl)ethanone oxalate CAS No. 1351597-51-7

2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-chlorophenyl)ethanone oxalate

Cat. No.: B2800447
CAS No.: 1351597-51-7
M. Wt: 457.87
InChI Key: WOZBRGNOKCYMEW-UHFFFAOYSA-N
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Description

“2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-chlorophenyl)ethanone oxalate” is a synthetic organic compound that belongs to the class of azetidines and oxadiazoles

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-chlorophenyl)ethanone oxalate” typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the formation of the azetidine ring, and finally, the introduction of the ethanone and oxalate groups. Common reagents used in these reactions include benzyl bromide, hydrazine hydrate, and various chlorinating agents. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

“2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-chlorophenyl)ethanone oxalate” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of “2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-chlorophenyl)ethanone oxalate” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-1,2,4-oxadiazole derivatives: Known for their antimicrobial properties.

    Azetidine derivatives: Studied for their potential in medicinal chemistry.

    Chlorophenyl ethanone derivatives: Investigated for their biological activities.

Uniqueness

“2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-chlorophenyl)ethanone oxalate” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-1-(4-chlorophenyl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2.C2H2O4/c21-17-8-6-15(7-9-17)18(25)13-24-11-16(12-24)20-22-19(23-26-20)10-14-4-2-1-3-5-14;3-1(4)2(5)6/h1-9,16H,10-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZBRGNOKCYMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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